Cas no 2703752-32-1 (4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid)

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a specialized organic compound featuring a multifunctional structure, combining a formylbenzoyl ester, methoxy, and nitro-substituted aromatic systems with a butanoic acid chain. This compound is of interest in synthetic chemistry due to its potential as an intermediate in the preparation of complex molecules, particularly in pharmaceutical and materials science research. The presence of reactive functional groups, such as the formyl and carboxylic acid moieties, allows for further derivatization, enabling precise modifications for targeted applications. Its well-defined structure and purity make it suitable for controlled reactions in advanced organic synthesis.
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid structure
2703752-32-1 structure
Product Name:4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
CAS No:2703752-32-1
MF:C21H21NO9
MW:431.392746686935
CID:5086160
PubChem ID:155897190
Update Time:2025-06-09

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • BS-48389
    • 4-[4-[1-(4-formylbenzoyl)oxyethyl]-2-methoxy-5-nitrophenoxy]butanoic acid
    • E73898
    • 4-{4-[1-(4-formylbenzoyloxy)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid
    • 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
    • 2703752-32-1
    • Inchi: 1S/C21H21NO9/c1-13(31-21(26)15-7-5-14(12-23)6-8-15)16-10-18(29-2)19(11-17(16)22(27)28)30-9-3-4-20(24)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,24,25)
    • InChI Key: JEWOVFKXRCWUID-UHFFFAOYSA-N
    • SMILES: C(OC(C1=CC(OC)=C(OCCCC(O)=O)C=C1[N+]([O-])=O)C)(=O)C1=CC=C(C=O)C=C1

Computed Properties

  • Exact Mass: 431.12163125g/mol
  • Monoisotopic Mass: 431.12163125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 11
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 145Ų

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid Pricemore >>

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4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid Related Literature

Additional information on 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Introduction to 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid (CAS No. 2703752-32-1)

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, identified by the chemical abstracts service number CAS No. 2703752-32-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular architecture, represents a convergence of multiple functional groups that make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The molecular structure of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid incorporates several key pharmacophoric elements, including a benzoyl group, a nitro group, and methoxy substituents, which are known to influence the biological activity and binding affinity of molecules. The presence of an alkoxy chain extending from the benzoyl moiety further enhances its potential for interaction with biological targets. Such structural features are often leveraged in the design of novel therapeutic agents, particularly those aimed at modulating enzyme activity or receptor binding.

In recent years, there has been a surge in research focused on developing small molecules that can modulate inflammatory pathways and immune responses. The nitro group in 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is particularly noteworthy, as nitroaromatic compounds have demonstrated efficacy in various therapeutic contexts. For instance, derivatives of nitroaromatics have been investigated for their potential to inhibit inflammatory cytokine production and reduce oxidative stress, which are critical mechanisms in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The formylbenzoyl moiety within the compound’s structure suggests a potential for participation in Schiff base formation or condensation reactions, which are widely used in medicinal chemistry to generate bioactive heterocycles. Additionally, the methoxy substituent at the 2-position of the phenyl ring may contribute to hydrophobic interactions with biological targets, thereby influencing the compound’s pharmacokinetic properties. These features collectively make 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid a versatile scaffold for further derivatization and optimization.

Current research trends indicate that compounds with multifunctional groups are increasingly being explored for their ability to engage multiple biological pathways simultaneously. This approach has shown promise in treating complex diseases where single-target inhibition may be insufficient. The structural complexity of CAS No. 2703752-32-1 aligns well with this paradigm, as it offers multiple sites for functionalization while maintaining a core structure that can be optimized for specific biological activities.

One of the most compelling aspects of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is its potential as a precursor for more complex derivatives. The formyl group, for example, can be readily converted into amides or esters through standard chemical transformations, allowing chemists to fine-tune the compound’s properties. Similarly, the alkoxy chain could be modified to alter solubility or metabolic stability, making it adaptable to various drug development strategies.

The field of computational chemistry has also played a pivotal role in understanding the behavior of such complex molecules. Advanced molecular modeling techniques can predict how CAS No. 2703752-32-1 interacts with biological targets at the atomic level. These predictions are invaluable for guiding synthetic efforts and optimizing lead compounds before they enter preclinical testing. Recent studies have demonstrated that integrating machine learning algorithms with traditional pharmacophore modeling can significantly accelerate the discovery process.

In terms of synthetic methodologies, the preparation of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid would likely involve multi-step organic synthesis, starting from readily available precursors such as nitrobenzenes and formylated aromatic compounds. Key steps might include nucleophilic substitution reactions to introduce the alkoxy chain and methoxy groups, followed by condensation reactions to establish the butanoic acid moiety. Careful control of reaction conditions would be essential to ensure high yield and purity.

The potential applications of this compound extend beyond traditional pharmaceuticals. For instance, its structural motifs could be adapted for use in agrochemicals or materials science, where similar functional groups are known to impart desirable properties such as bioactivity or stability. The versatility of CAS No. 2703752-32-1 lies in its ability to serve as a platform molecule that can be tailored to meet specific industrial or research needs.

As our understanding of molecular interactions continues to evolve, so too does our ability to harness compounds like 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid for therapeutic purposes. Emerging technologies such as CRISPR-Cas9 gene editing and targeted drug delivery systems are opening new avenues for drug development, where small molecules like this one could play critical roles in modulating disease processes at a fundamental level.

In conclusion,CAS No. 2703752-32-1 represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups makes it an attractive candidate for further investigation in pharmaceutical research. As scientists continue to unravel the secrets of molecular interactions,this compound stands poised to contribute significantly to advancements in medicine and beyond.

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